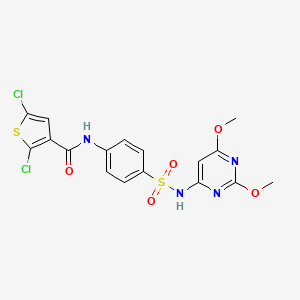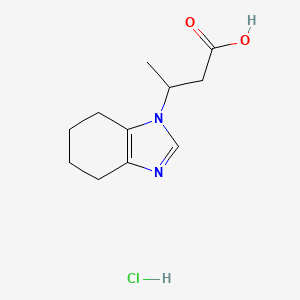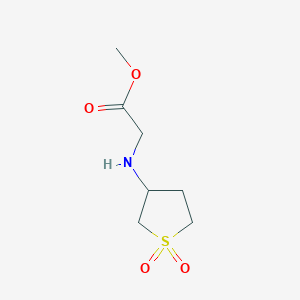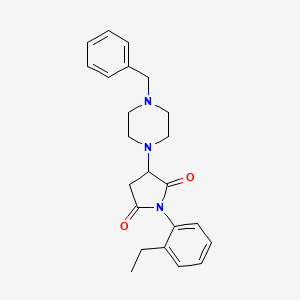
2,5-dichloro-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a new acyl derivative of sulfadimethoxine . It has been studied for its anti-inflammatory potential . The compound was characterized using 1H-, 13C-NMR, EI–MS, and HRFAB–MS spectroscopic techniques .
Synthesis Analysis
The synthesis of this compound involved the complete consumption of substrate. After the reaction, the mixture was cooled down and the precipitate was filtered and washed with hexane, ethyl acetate, and acetone to remove impurities .Molecular Structure Analysis
The molecular structure of this compound was characterized using 1H-, 13C-NMR, EI–MS, and HRFAB–MS spectroscopic techniques .Chemical Reactions Analysis
The compound has been found to inhibit zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . It also inhibited nitric oxide from lipopolysaccharide-induced J774.2 macrophages .科学的研究の応用
Heterocyclic Synthesis and Biological Activity
Heterocyclic compounds, including those with thiophene carboxamide structures, are synthesized for potential antibiotic and antibacterial drug applications. For example, Ahmed (2007) explored the synthesis of thiophene-2-carboxamide derivatives with observed antibiotic and Gram-positive and Gram-negative bacteria activity Ahmed, G. (2007).
Anticancer and Anti-inflammatory Agents
Novel compounds derived from various structural modifications, including pyrimidinones and oxadiazepines, have been synthesized and evaluated for their COX-2 inhibitory, analgesic, and anti-inflammatory activities. These studies highlight the potential therapeutic applications of such compounds in treating inflammation and pain, indicating a significant area of interest for pharmaceutical development Abu‐Hashem, A., Al-Hussain, S., & Zaki, M. (2020).
Interaction with Biological Targets
Research into the binding interactions of heterocyclic compounds with biological targets, such as bovine serum albumin (BSA), sheds light on their potential pharmacokinetics and pharmacodynamics. Studies on p-hydroxycinnamic acid derivatives, for instance, investigate their fluorescence binding with BSA, providing insights into the compound's distribution and effects within biological systems Meng, F.-Y., Zhu, J.-M., Zhao, A., Yu, S.-R., & Lin, C.-w. (2012).
Antimicrobial Activity
The synthesis of new compounds with potential antimicrobial activity against Mycobacterium tuberculosis highlights the ongoing research into novel treatments for infectious diseases. This includes the development of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, demonstrating the diverse therapeutic applications of heterocyclic chemistry Marvadi, S. K., Nagineni, D., Safoora, S., Krishna, V. S., Sriram, D., & Kantevari, S. (2020).
作用機序
Safety and Hazards
The compound did not show toxicity towards normal fibroblast cells . Observational findings, gross anatomical analysis of visceral organs, and serological tests revealed the non-toxicity of the compound at the highest tested intraperitoneal (IP) dose of 100 mg/kg in acute toxicological studies in Balb/c mice .
特性
IUPAC Name |
2,5-dichloro-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O5S2/c1-27-14-8-13(21-17(22-14)28-2)23-30(25,26)10-5-3-9(4-6-10)20-16(24)11-7-12(18)29-15(11)19/h3-8H,1-2H3,(H,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASXIYDGTGFDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(SC(=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2904222.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methylphenyl)urea](/img/structure/B2904226.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-4-cyclohexylsulfanyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2904228.png)

![1-[1-(Hydroxymethyl)cyclopropyl]pyrrole-2,5-dione](/img/structure/B2904230.png)


![N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2904235.png)
![3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2904237.png)
![1-methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide dihydrochloride](/img/structure/B2904240.png)
![3-[6-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one](/img/structure/B2904243.png)
![Methyl 2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2904244.png)
